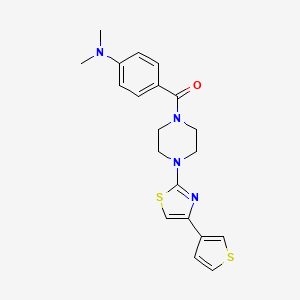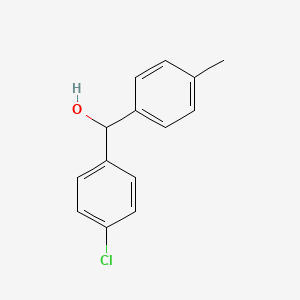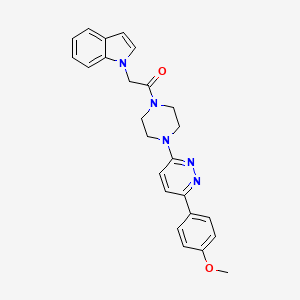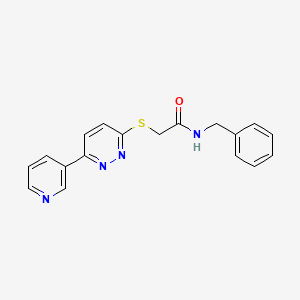
(4-(Diméthylamino)phényl)(4-(4-(thiophène-3-yl)thiazol-2-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a dimethylamino group, a phenyl group, a thiophene ring, a thiazole ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The presence of nitrogen in the piperazine ring and the dimethylamino group, sulfur in the thiophene and thiazole rings, and oxygen in the methanone group contribute to its chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the electron-donating dimethylamino group could make the phenyl ring it’s attached to more reactive towards electrophiles. The thiazole and thiophene rings might undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like dimethylamino and methanone could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Activité antioxydante
Les dérivés thiazoliques ont été trouvés pour présenter une activité antioxydante. Ils peuvent agir comme des piégeurs de radicaux libres nocifs dans le corps, contribuant ainsi à prévenir diverses maladies liées au stress oxydatif .
Activité analgésique et anti-inflammatoire
Les composés contenant un cycle thiazole ont été rapportés comme possédant des propriétés analgésiques et anti-inflammatoires. Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur et les inflammations .
Activité antimicrobienne et antifongique
Les dérivés thiazoliques ont montré des activités antimicrobiennes et antifongiques. Ceci suggère leur utilisation potentielle dans le développement de nouveaux agents antimicrobiens et antifongiques .
Activité antivirale
Les composés à base de thiazole ont démontré des propriétés antivirales, indiquant leur application potentielle dans le développement de médicaments antiviraux .
Activité diurétique
Certains dérivés thiazoliques ont été trouvés pour présenter une activité diurétique, ce qui pourrait être utile dans le traitement de conditions telles que l'hypertension et l'œdème .
Activité anticonvulsivante
Les composés thiazoliques ont montré une activité anticonvulsivante, suggérant leur utilisation potentielle dans le traitement de l'épilepsie et d'autres troubles convulsifs .
Activité neuroprotectrice
Les dérivés thiazoliques ont été rapportés comme possédant des propriétés neuroprotectrices, ce qui pourrait être bénéfique dans le traitement de maladies neurodégénératives comme Alzheimer et Parkinson .
Activité antitumorale et cytotoxique
Les composés à base de thiazole ont démontré des activités antitumorales et cytotoxiques, indiquant leur utilisation potentielle dans le traitement du cancer .
Mécanisme D'action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiazoles are also found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Analyse Biochimique
Biochemical Properties
(4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can affect the activity of oxidoreductase enzymes . Additionally, the dimethylamino group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function .
Cellular Effects
The effects of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis . Furthermore, the compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy status .
Transport and Distribution
The transport and distribution of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound, influencing its localization and activity within cells .
Subcellular Localization
The subcellular localization of (4-(Dimethylamino)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is critical for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or nucleus, by post-translational modifications or targeting signals . This localization can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-22(2)17-5-3-15(4-6-17)19(25)23-8-10-24(11-9-23)20-21-18(14-27-20)16-7-12-26-13-16/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBAPHKJAJFMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2550306.png)

![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)



![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-6-propyl-3,4-dihydropyrimidin-4-one](/img/structure/B2550315.png)
![(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile](/img/structure/B2550316.png)
![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)
![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)



